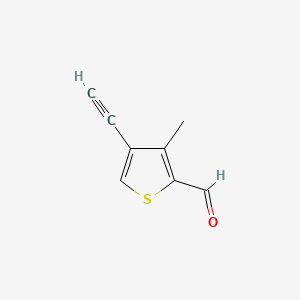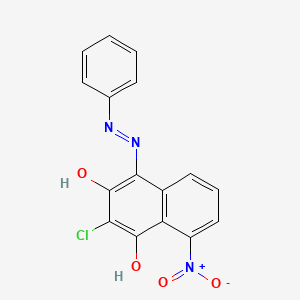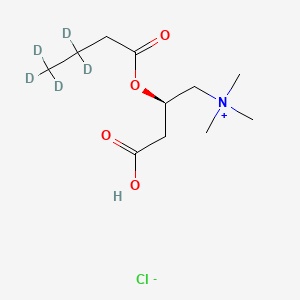
(R)-Butyryl Carnitine-d5 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Butyryl Carnitine-d5 Chloride is a deuterated derivative of ®-Butyryl Carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d5) is used for various research purposes, including metabolic studies and mass spectrometry. This compound is significant in the study of biochemical pathways and the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine-d5 Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-Butyryl Carnitine.
Deuterium Labeling: Deuterium atoms are introduced into the butyryl group to form ®-Butyryl Carnitine-d5.
Chloride Formation: The final step involves converting the compound into its chloride form.
The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps of purification and characterization to achieve the desired product.
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine-d5 Chloride may involve large-scale synthesis using automated systems and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development.
Análisis De Reacciones Químicas
Types of Reactions
®-Butyryl Carnitine-d5 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may convert it into alcohols or other reduced forms.
Substitution: The chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Butyryl Carnitine-d5, such as carboxylic acids, alcohols, and substituted compounds. These products are often used in further research and development.
Aplicaciones Científicas De Investigación
®-Butyryl Carnitine-d5 Chloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and mass spectrometry.
Biology: Helps in understanding the role of carnitine in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Mecanismo De Acción
The mechanism of action of ®-Butyryl Carnitine-d5 Chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine acyltransferases.
Comparación Con Compuestos Similares
Similar Compounds
L-Carnitine: A naturally occurring compound with similar metabolic functions.
Acetyl-L-Carnitine: Another derivative with additional acetyl group.
Propionyl-L-Carnitine: Contains a propionyl group instead of butyryl.
Uniqueness
®-Butyryl Carnitine-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H22ClNO4 |
|---|---|
Peso molecular |
272.78 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2; |
Clave InChI |
SRYJSBLNSDMCEA-ROCQGEIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



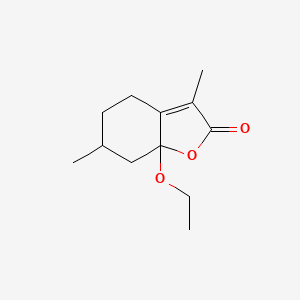
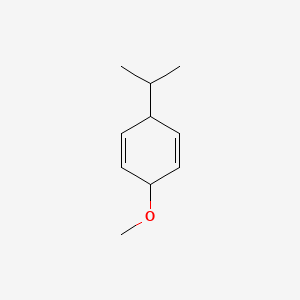
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

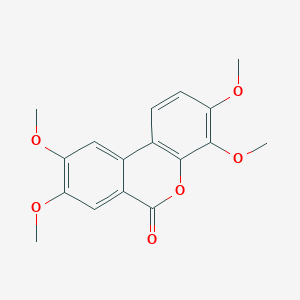
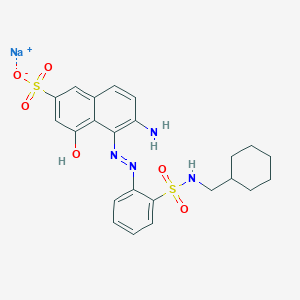
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

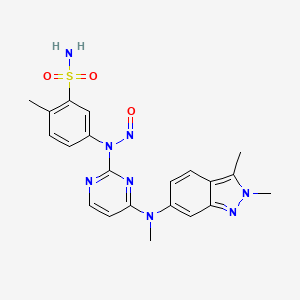
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
